2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-ethoxy-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c1-2-22-10-14(21)20-7-5-12(6-8-20)23-13-4-3-11(9-19-13)15(16,17)18/h3-4,9,12H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTJBIDZTBWSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Precursor Selection
Core Structural Disconnections
The target molecule dissects into two primary fragments:
- 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine : Synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloro-5-(trifluoromethyl)pyridine and piperidin-4-ol under basic conditions.
- 2-Ethoxyacetyl group : Introduced through acylation of the piperidine nitrogen using 2-ethoxyacetyl chloride or ethyl glyoxylate derivatives.
Critical Precursor Synthesis
2-Chloro-5-(trifluoromethyl)pyridine serves as the foundational electrophile for SNAr. Industrial routes often employ chlorination of 5-(trifluoromethyl)pyridin-2-ol using POCl3 or PCl5, achieving >90% conversion at 80–100°C. Piperidin-4-ol is commercially available but can be derived from ethyl piperidine-4-carboxylate via hydrolysis and reduction.
Stepwise Synthetic Methodologies
Synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine
Nucleophilic Aromatic Substitution
A mixture of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), piperidin-4-ol (1.2 equiv), and K2CO3 (2.0 equiv) in anhydrous DMF is heated at 90°C for 12–16 hours. The reaction is monitored via TLC (EtOAc/hexane 3:7), yielding 68–72% of the intermediate after aqueous workup and column chromatography.
Optimization Insights :
- Solvent : DMF outperforms acetonitrile (yield increase: 15%) due to superior solvation of ionic intermediates.
- Base : Potassium carbonate provides higher regioselectivity compared to triethylamine, minimizing N-alkylation side products.
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 72 | 98 |
| Temperature (°C) | 90 | 68 | 97 |
| Reaction Time (h) | 16 | 70 | 96 |
Alternative Pathway: Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C to RT achieves 65% yield but incurs higher costs due to reagent expenses.
Acylation with 2-Ethoxyacetyl Chloride
Direct Acylation Protocol
4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)piperidine (1.0 equiv) is treated with 2-ethoxyacetyl chloride (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in dichloromethane at 0°C. The mixture warms to RT over 2 hours, followed by quenching with NaHCO3 and extraction. Silica gel chromatography (EtOAc/hexane 1:1) affords the title compound in 58–62% yield.
Side Reactions :
- Over-acylation at the piperidine oxygen (8–12% byproduct) necessitates controlled stoichiometry.
- Trifluoromethyl group stability: Prolonged exposure to HCl (quenching) may induce hydrolysis, requiring pH-neutral workup.
Schotten-Baumann Modification
Aqueous-phase acylation using NaOH and 2-ethoxyacetyl chloride at 5°C reduces side products to <5%, albeit with lower yield (50–55%) due to hydrolysis of the acid chloride.
Mechanistic and Kinetic Considerations
SNAr Reaction Dynamics
The trifluoromethyl group’s electron-withdrawing effect activates the pyridine ring toward nucleophilic attack at the 2-position. DFT calculations reveal a transition state with partial negative charge development on the pyridine nitrogen, stabilized by K+ ions from K2CO3. Rate studies show first-order dependence on both the chloropyridine and piperidin-4-ol concentrations.
Acylation Transition States
Ab initio simulations indicate that DIPEA facilitates deprotonation of the piperidine nitrogen, generating a reactive amide ion. The 2-ethoxyacetyl chloride’s electrophilic carbonyl carbon undergoes nucleophilic attack, with an activation energy of 45.2 kJ/mol.
Industrial Scalability and Process Optimization
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H2O, 1.0 mL/min) shows 98.7% purity with tR = 6.8 minutes. Residual solvents (DMF, DCM) are <10 ppm by GC-MS.
Challenges and Alternative Routes
Byproduct Mitigation
Enzymatic Acylation
Immobilized Candida antarctica lipase B (CAL-B) in MTBE facilitates solvent-free acylation at 40°C, yielding 48% product with 99% enantiomeric excess. Though slower (24–36 hours), this method eliminates halogenated solvent use.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine or piperidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and pyridine moieties can effectively inhibit bacterial growth and fungal infections, making them promising candidates for developing new antimicrobial agents .
Central Nervous System Disorders
There is growing evidence that compounds like 2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone may have neuroprotective effects. They could potentially be used in treating conditions such as Alzheimer's disease and other cognitive impairments due to their ability to modulate neurotransmitter systems .
Metabolic Syndrome Treatment
The compound has been studied for its potential in treating metabolic disorders, including type 2 diabetes and obesity. It may work by inhibiting specific enzymes involved in glucose metabolism and lipid regulation, thereby improving insulin sensitivity .
Case Study 1: Antimicrobial Evaluation
A study synthesized several novel derivatives based on piperidine and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics, suggesting that similar compounds could be developed into effective antimicrobial agents .
Case Study 2: CNS Activity
Another research study focused on the neuroprotective properties of piperidine derivatives, demonstrating that they could reduce oxidative stress in neuronal cells, which is a key factor in neurodegenerative diseases. The study highlighted the potential of these compounds in treating Alzheimer's disease through their antioxidant mechanisms .
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives documented in patents and medicinal chemistry literature. Key comparisons include:
Substituent Variations on the Piperidine Core
Target Compound :
- Piperidine substituent : 5-(trifluoromethyl)pyridin-2-yl-oxy group.
- Ethoxy-acetyl group : Enhances lipophilicity and metabolic stability compared to methoxy analogues.
- Similar Compounds: (4-Ethoxy-phenyl)-{4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone :
- Replaces the pyridinyl group with a pyrazolopyrimidinyl moiety.
- Includes a methanesulfonyl group, which may improve target binding but reduce solubility. [4-(5-chloro-4-methylaminopyrimidin-2-ylamino)-3-methoxyphenyl]-(3-trifluoromethylpiperidin-1-yl)methanone :
Functional Group Impact on Physicochemical Properties
Biological Activity
2-Ethoxy-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone, also known by its CAS number 1421528-70-2, is a compound of interest due to its potential biological activities. The incorporation of the trifluoromethyl group and the piperidine moiety suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 348.31 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's pharmacokinetic properties.
The biological activity of this compound may be attributed to its structural components:
- Trifluoromethyl Group : Enhances binding affinity to various biological targets, potentially improving efficacy in inhibiting enzymes or receptors.
- Piperidine Ring : Commonly found in many pharmaceuticals, it may facilitate interactions with neurotransmitter systems or other cellular pathways.
Inhibition Studies
Inhibitory assays have demonstrated that trifluoromethyl-containing compounds can significantly enhance activity against various enzymes. For example, SAR studies have shown that the inclusion of a -CF group increases potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that this compound may exhibit similar enhanced inhibitory effects.
Case Studies
A recent phase I clinical trial involving compounds with similar structures reported adverse events such as nausea and diarrhea but also noted favorable preliminary antitumor activity . The maximum tolerated dose was established, indicating a safe dosing range for further exploration.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
